molecular formula C24H22N4O6S2 B082765 Acid red 57 CAS No. 12217-34-4

Acid red 57

Cat. No.: B082765
CAS No.: 12217-34-4
M. Wt: 526.6 g/mol
InChI Key: BXSCSWZLMUPHOJ-UHFFFAOYSA-N
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Description

Acid Red 57, also known as 2-Naphthalenesulfonic acid, 6-amino-5-[(2-ethylphenyl)amino]-4-hydroxy-3-[(2-methylphenyl)azo]-, monosodium salt, is an organic synthetic dye. It is primarily used in the textile industry for dyeing wool, silk, and nylon. This compound is known for its bright red color and excellent solubility in water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 57 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-5-methylbenzenesulfonic acid (4B acid) using sodium nitrite and hydrochloric acid to form a diazonium salt. This diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce the azo dye .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the dye in powder form .

Chemical Reactions Analysis

Types of Reactions: Acid Red 57 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly used.

Major Products:

Scientific Research Applications

Acid Red 57 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acid Red 1: Known for its use in dyeing wool and silk.

    Acid Red 88: Used in the textile industry for dyeing nylon and silk.

    Acid Red 18: Employed in the production of colored inks and paints.

Comparison: Acid Red 57 is unique due to its excellent solubility in water and ethanol, making it highly versatile for various applications. Compared to Acid Red 1 and Acid Red 88, this compound offers better lightfastness and washfastness, making it more suitable for textile applications .

Properties

IUPAC Name

6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZLMBIYRSBCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924102
Record name 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12217-34-4
Record name Acid Red 57
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12217-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 17053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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